(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid

描述

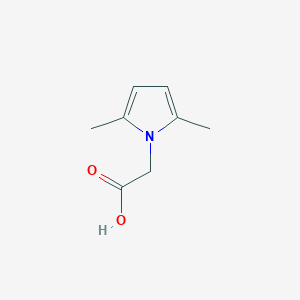

(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid (CAS: 109960-17-0) is a heterocyclic compound featuring a pyrrole ring substituted with methyl groups at positions 2 and 5, and an acetic acid moiety attached to the nitrogen atom. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol . The compound exhibits amphiphilic properties due to the hydrophobic methyl groups and hydrophilic carboxylic acid group, making it suitable for applications in medicinal chemistry and material science.

Structure

2D Structure

属性

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-4-7(2)9(6)5-8(10)11/h3-4H,5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPZIWWWXMHLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564537 | |

| Record name | (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109960-17-0 | |

| Record name | (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Ring-Opening Reaction Mechanism

The ring-opening of DF is catalyzed by sulfuric acid in the presence of stoichiometric water. Protonation of the furan oxygen initiates the reaction, leading to ring cleavage and subsequent rearrangement into HD. This step avoids organic solvents and achieves near-quantitative yields (95%) under mild conditions (50°C, 24 hours). Prolonged exposure to acidic media must be avoided to prevent oligomerization by-products.

Table 1: Optimized Conditions for HD Synthesis

| Parameter | Value |

|---|---|

| Molar ratio DF/H₂O | 1:1 |

| Catalyst (H₂SO₄) | 4 mol% |

| Temperature | 50°C |

| Time | 24 hours |

| Yield | 95% |

Paal–Knorr Reaction for Pyrrole Ring Formation

The second step involves the Paal–Knorr condensation of HD with glycine or its derivatives to form the pyrrole nucleus.

Reaction Mechanism and Conditions

The Paal–Knorr reaction proceeds via hemi-aminal intermediates, cyclizing into the pyrrole structure upon dehydration. Using glycine as the primary amine introduces the acetic acid moiety directly. The reaction is conducted under solvent-free, neat conditions at elevated temperatures (80–120°C), eliminating the need for additional catalysts.

Table 2: Paal–Knorr Reaction Parameters

| Parameter | Value |

|---|---|

| Reactants | HD, glycine |

| Conditions | Neat, 80–120°C |

| Time | 6–12 hours |

| Yield | 80–95% |

Glycine Derivative Optimization

To circumvent solubility challenges posed by glycine’s carboxylic acid group, glycine methyl ester is often employed. Post-synthesis hydrolysis under basic conditions (e.g., LiOH in THF/MeOH/H₂O) converts the ester to the free acid with 70% efficiency.

Alternative Synthetic Routes

Mechanochemical Synthesis

Mechanochemical methods, utilizing ball milling, enable rapid pyrrole formation without solvents. This approach reduces reaction times to 15–60 minutes while maintaining yields above 90%.

Microwave-Assisted Reactions

Microwave irradiation accelerates the Paal–Knorr reaction, completing the process in 10–30 minutes. This method is particularly advantageous for scaling up production.

Industrial-Scale Production Considerations

Industrial adaptation prioritizes sustainability and cost efficiency. Key strategies include:

-

Catalyst Recycling : Recovering sulfuric acid from the first step reduces waste.

-

Water Utilization : Water generated in the Paal–Knorr step is reused for the DF ring-opening reaction, creating a closed-loop system.

-

Continuous Flow Systems : Implementing flow chemistry minimizes batch variability and enhances throughput.

Challenges and Mitigation Strategies

化学反应分析

Key Reactions:

- Paal-Knorr Pyrrole Synthesis : The pyrrole core is synthesized via condensation of 2,5-hexanedione with primary amines (e.g., glycine) under acidic or microwave-assisted conditions .

- Vilsmeier-Haack Formylation : The formylation of the pyrrole ring at position 3 is achieved using DMF and POCl₃, enabling further derivatization .

Example :

text2,5-Hexanedione + Glycine → (2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid Conditions: Acetic acid, reflux (130–150°C), 3–24 hours[4][7].

Oxidation Reactions

The pyrrole ring undergoes oxidation to introduce oxygen-containing functional groups.

Reduction Reactions

Reduction targets the acetic acid moiety or modifies the pyrrole ring.

Substitution Reactions

Electrophilic substitution occurs at the pyrrole ring, while nucleophilic substitution targets the acetic acid group.

A. Electrophilic Aromatic Substitution

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 3 or 4, confirmed by X-ray crystallography .

- Halogenation : Br₂/FeCl₃ selectively brominates the pyrrole ring (yield: 70–80%).

B. Nucleophilic Substitution

text(2,5-Dimethylpyrrol-1-yl)acetic acid + R-OH → Ester derivatives Conditions: H₂SO₄, reflux, 6–8 hours (yield: 60–75%)[12].

Condensation and Cyclization

The compound participates in cyclocondensation and Mannich reactions to form heterocyclic systems.

Example :

text(2,5-Dimethylpyrrol-1-yl)acetic acid + Benzohydrazide → 4-(2,5-Dimethylpyrrol-1-yl)-N'-acylbenzohydrazide Conditions: Glacial acetic acid, reflux (yield: 65–80%)[2].

Biological Interactions

The compound exhibits bioactivity through hydrogen bonding and hydrophobic interactions.

- Antimycobacterial Activity : Derivatives inhibit Mycobacterium tuberculosis by targeting MmpL3 (MIC₉₀: 0.40–1.74 µg/mL) .

- Enzyme Inhibition : Binds to enoyl-ACP reductase (ENR) and dihydrofolate reductase (DHFR) via H-bonding with Arg60 and Gln28 .

Key Data :

Reaction Mechanisms and Kinetics

科学研究应用

Chemical Synthesis

Building Block for Heterocycles

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its electron-rich pyrrole ring enhances nucleophilicity, facilitating various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids | Potassium permanganate |

| Reduction | Produces alcohol derivatives | Lithium aluminum hydride |

| Electrophilic Substitution | Forms substituted pyrrole compounds | Electrophiles |

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable biological activities. Studies have focused on its potential as an antimicrobial and anticancer agent. For instance, specific derivatives have shown significant effectiveness against drug-resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 1 µg/mL.

Case Study 1: Antitubercular Activity

A study synthesized various derivatives based on the (2,5-dimethylpyrrole) scaffold. Modifications significantly enhanced activity against M. tuberculosis, indicating strong potential for developing new antitubercular therapies.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as targeted anticancer agents.

Material Science

Functionalization of Graphene Layers

In material science, this compound is utilized to functionalize graphene layers. This process modifies the solubility parameters of graphene, enhancing compatibility with various environments. The functionalization is achieved by mixing the compound with high surface area graphite and heating it at temperatures between 130°C to 150°C for three hours.

Table 2: Functionalization Outcomes

| Parameter | Result |

|---|---|

| Yield | 60% to 90% |

| Structural Integrity | Unaltered graphitic substrate |

| Characterization Method | Raman Spectroscopy |

Pharmaceutical Applications

Drug Development Potential

The compound is explored for its potential in drug development due to its diverse biological activities. It has been investigated for synthesizing new antibiotics and enzyme inhibitors targeting critical pathways in bacterial metabolism .

作用机制

The mechanism of action of (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid involves its interaction with various molecular targets and pathways. The pyrrole ring system allows it to interact with biological macromolecules, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes through its interaction with enzymes and receptors .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Isomers and Derivatives

[4-(2,5-Dimethylpyrrol-1-yl)phenyl]acetic Acid (CAS: 26165-63-9)

- Structure : A phenyl ring bridges the pyrrole and acetic acid groups.

- Molecular Formula: C₁₄H₁₅NO₂ (MW: 229.27 g/mol) .

2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)acetic Acid (CAS: 60352-47-8)

- Structure : Acetic acid is attached to the 3-position of the pyrrole, with a phenyl group at the 1-position.

- Molecular Formula: C₁₄H₁₅NO₂ (MW: 229.28 g/mol) .

Heterocyclic Variants

[2,5-Di(2-thienyl)-1H-pyrrol-1-yl]acetic Acid

- Structure : Thiophene rings replace methyl groups at positions 2 and 5 of the pyrrole.

- Molecular Formula: C₁₄H₁₁NO₂S₂ (MW: 289.37 g/mol) .

- Key Differences : Thiophene's sulfur atoms enhance electron delocalization, possibly improving conductivity in materials science applications.

2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic Acid (CAS: 306937-38-2)

- Structure : A thiazole ring replaces the pyrrole, with methyl groups at positions 2 and 3.

- Molecular Formula: C₇H₉NO₂S (MW: 171.22 g/mol) .

- Key Differences : The thiazole's nitrogen and sulfur atoms create a more electron-deficient ring, altering binding affinity in enzymatic assays.

Physicochemical Properties

Solubility and Stability

- (2,5-Dimethyl-1H-pyrrol-1-yl)acetic Acid : Stable at 2–8°C; moderate solubility in polar solvents due to the carboxylic acid group .

- Thienyl Analog : Lower water solubility due to increased hydrophobicity from thiophene substituents .

- Phenyl-Spaced Analog : Reduced solubility in aqueous media compared to the parent compound, attributed to the aromatic phenyl group .

Spectral Characteristics

Enzyme Inhibition

Comparative Data Table

生物活性

(2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid is a compound of interest due to its unique structural properties derived from the pyrrole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)acetic acid |

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 155.18 g/mol |

| CAS Number | 109960-17-0 |

The compound features a pyrrole ring with two methyl groups at the 2 and 5 positions and an acetic acid moiety at the nitrogen position, which contributes to its biological reactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. A notable study investigated its effectiveness against Mycobacterium tuberculosis (M. tuberculosis), revealing significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) values for several derivatives containing the pyrrole scaffold were reported, showcasing the compound's potential as an antitubercular agent.

| Compound | MIC (µg/mL) |

|---|---|

| 5q | 0.40 ± 0.03 |

| 5r | 0.49 ± 0.26 |

| 5n | <1.00 |

These results indicate that modifications to the pyrrole structure can enhance antimicrobial activity against resistant strains of M. tuberculosis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research has demonstrated that compounds derived from this scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, a series of synthesized derivatives were evaluated for their ability to inhibit cell proliferation in human cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

The biological activity of this compound is believed to be linked to its ability to interact with key molecular targets within cells. Notably, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are crucial for bacterial survival and proliferation . The binding interactions between these compounds and their targets have been elucidated through molecular docking studies, providing insights into their potential therapeutic applications.

Case Study 1: Antitubercular Activity

A comprehensive study focused on the synthesis and evaluation of various derivatives based on the (2,5-dimethylpyrrole) scaffold revealed that specific modifications could significantly enhance activity against M. tuberculosis. The study highlighted derivatives with MIC values below 1 µg/mL against drug-resistant strains, indicating a strong potential for developing new antitubercular therapies .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation assessed the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. The results indicated that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as targeted anticancer agents .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing derivatives of (2,5-Dimethyl-1H-pyrrol-1-YL)acetic acid in aryl-amination reactions?

- Methodological Answer : A common approach involves reacting the compound with amines and 2,5-hexanedione in acetic acid under reflux (90°C for 6 hours). For example, tetrakis(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methane was synthesized with a 76% yield using these conditions . Key steps include:

- Stoichiometry : 1.00 equiv amine, 2.60 equiv 2,5-hexanedione.

- Solvent : Acetic acid (5 mL).

- Characterization : TLC (Rf = 0.47 in 1% petroleum ether/EtOAc), ¹H/¹³C NMR, and HRMS.

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound derivatives?

- Methodological Answer :

- ¹H NMR : Key peaks include aromatic protons (δ = 7.32–7.07 ppm), pyrrolic protons (δ = 5.81 ppm), and methyl groups (δ = 2.11 ppm) .

- ¹³C NMR : Peaks at δ = 145.4 (aromatic carbons adjacent to nitrogen), 105.9 (pyrrole ring carbons), and 20.9 (methyl carbons) confirm the scaffold .

- HRMS : Used to validate molecular weight (e.g., [M + H]+ = 693.3879 for C49H49N4) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing complex aryl-aminated derivatives?

- Methodological Answer :

- Parameter Tuning : Adjust reaction time (e.g., extended reflux beyond 6 hours may improve cyclization) or temperature (higher than 90°C risks decomposition).

- Catalyst Screening : Explore Brønsted or Lewis acids to enhance amine reactivity.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. How should discrepancies in NMR data be addressed during structural elucidation?

- Methodological Answer :

- Purity Verification : Use TLC (as in ) or HPLC to rule out impurities.

- Advanced NMR : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals (e.g., δ = 7.32–7.07 ppm multiplet in ).

- Cross-Validation : Compare with computational simulations (DFT-based chemical shift predictions).

Q. What role does this compound play in supramolecular or coordination chemistry?

- Methodological Answer :

- Ligand Design : The pyrrole nitrogen and acetic acid moiety can coordinate metals, enabling applications in catalysis or metal-organic frameworks (MOFs).

- Self-Assembly : The tetrakis(aryl)methane derivative in suggests potential for constructing dendritic or cage-like architectures.

Data Contradiction & Validation

Q. What steps ensure reproducibility when replicating synthetic procedures from literature?

- Methodological Answer :

- Detailed Replication : Strictly follow stoichiometry and conditions (e.g., 90°C, 6 hours in ).

- Analytical Consistency : Match NMR shifts (±0.1 ppm) and HRMS values (error < 2 ppm).

- Error Trapping : Isolate intermediates (e.g., monitor reaction progress via TLC every 2 hours).

Resource Recommendations

- Synthetic Protocols : Refer to peer-reviewed journals (e.g., Journal of Organic Chemistry) for advanced methodologies.

- Data Repositories : Use platforms like ResearchGate to access preprints and validate findings.

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57 【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。